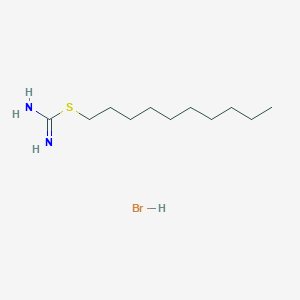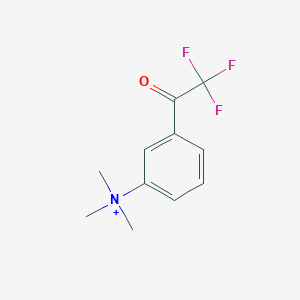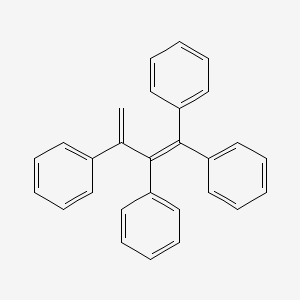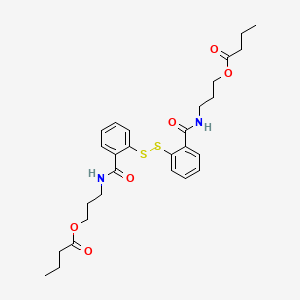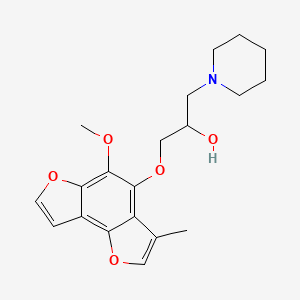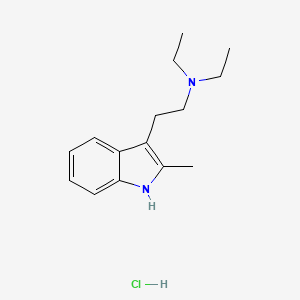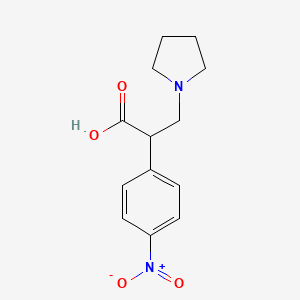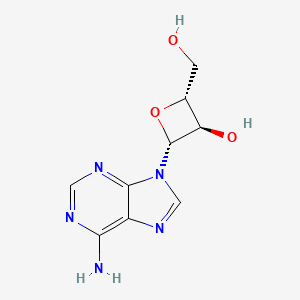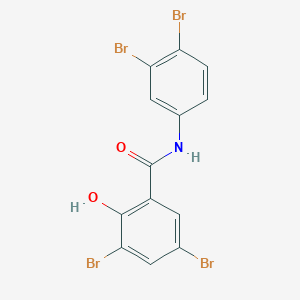
3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C13H7Br4NO2 and a molecular weight of 528.81618 g/mol . This compound is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to a benzamide structure. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to ensure the selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert the amide group to an amine.
Substitution: Bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, this compound may be used to study the effects of brominated compounds on biological systems. It can serve as a model compound to investigate the interactions between brominated aromatic compounds and biological molecules .
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Researchers may investigate its activity against specific biological targets or its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3,5-dibromo-4-methylaniline: This compound has a similar brominated aromatic structure but differs in the presence of a methyl group instead of a hydroxyl group.
3,5-dibromo-4-hydroxybenzoic acid: This compound also contains bromine atoms and a hydroxyl group but has a carboxylic acid group instead of an amide group.
Uniqueness: 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is unique due to its specific combination of bromine atoms, hydroxyl group, and amide functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
CAS No. |
6149-63-9 |
|---|---|
Molecular Formula |
C13H7Br4NO2 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Br4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) |
InChI Key |
FPWRRDPZRRHMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
